Cytotoxic Potency Against MDA-MB-231 Breast Cancer Cells: Class-Level Inference from 4-Chlorophenyl Analog
The target compound has not been directly assayed in published studies; however, the closest analog with the same 4-chlorophenyl-imidazo[2,1-b]thiazole core (compound 5l) demonstrated an IC50 of 1.4 μM against MDA-MB-231 cells, representing a 3.7-fold improvement over sorafenib (IC50 = 5.2 μM) [1]. The N-cycloheptylacetamide side chain in the target compound is expected to modulate lipophilicity and target engagement differently than the pyridinyl-piperazine side chain of 5l, potentially altering both potency and selectivity. Direct comparative data are required to quantify the exact impact of the cycloheptyl substitution.
| Evidence Dimension | Cytotoxicity (IC50) against MDA-MB-231 breast cancer cells |
|---|---|
| Target Compound Data | Not available |
| Comparator Or Baseline | Compound 5l: IC50 = 1.4 μM; Sorafenib: IC50 = 5.2 μM |
| Quantified Difference | 5l is 3.7-fold more potent than sorafenib (class-level reference point) |
| Conditions | MDA-MB-231 human breast cancer cell line; MTT assay |
Why This Matters
The 4-chlorophenyl core provides a cytotoxic advantage over the reference drug sorafenib in this cell line; procurement of the target compound enables direct evaluation of whether the N-cycloheptylacetamide modification further enhances this potency.
- [1] Molecules 2012, 17(4), 4703-4716; Table 2. Compound 5l IC50 = 1.4 μM (MDA-MB-231); Sorafenib IC50 = 5.2 μM. View Source
